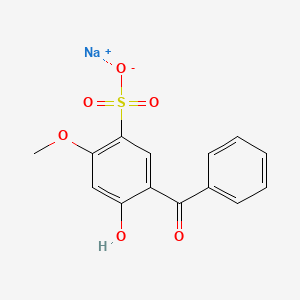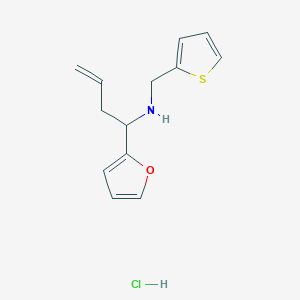
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride
説明
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride, also known as 1-FNB, is an organic compound that is used in a variety of scientific research applications. It is an important synthetic intermediate for the production of various pharmaceuticals and has been used in the synthesis of a number of biologically active compounds. 1-FNB is a white crystalline solid with a molecular weight of 319.83 g/mol, and a melting point of 115-116 °C.
科学的研究の応用
-
- Application : Furan derivatives are used for the synthesis of epoxy resins . These resins have a wide range of applications in industry due to their high volume production .
- Method : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is done mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) .
- Results : The resulting epoxy resins have been evaluated for their thermal properties .
-
- Application : Furan is incorporated into conjugated systems to increase conjugation, improve solubility, and enhance transport properties . These materials are used in sensors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .
- Method : The synthesis of furan containing conjugated materials involves several processes, including reductive amination, etherification, esterification, and carbonatation .
- Results : The incorporation of furan into conjugated systems has shown to improve the properties of these materials .
-
Pharmaceuticals, Resin, Agrochemicals, and Lacquers
- Application : Furan is used as a key starting material for a variety of applications, including the production of pharmaceuticals, resin, agrochemicals, and lacquers .
- Method : Furan is processed from furfural, an organic compound obtained from biomass feedstock .
- Results : The use of furan as a starting material has helped in the transition towards sustainable development .
-
- Application : Furan is used in the creation of novel conjugated materials with tailored properties. These materials are used in sensors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .
- Method : The synthesis of furan containing conjugated materials involves several processes, including reductive amination, etherification, esterification, and carbonatation .
- Results : The incorporation of furan into conjugated systems has shown to improve the properties of these materials .
-
- Application : Furan derivatives are used for the synthesis of epoxy resins . These resins have a wide range of applications in industry due to their high volume production .
- Method : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is done mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) .
- Results : The resulting epoxy resins have been evaluated for their thermal properties .
-
- Application : Furan is used as a key starting material for a variety of applications, including the production of pharmaceuticals, resin, agrochemicals, and lacquers .
- Method : Furan is processed from furfural, an organic compound obtained from biomass feedstock .
- Results : The use of furan as a starting material has helped in the transition towards sustainable development .
-
- Application : Furan is used in the creation of novel conjugated materials with tailored properties. These materials are used in sensors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .
- Method : The synthesis of furan containing conjugated materials involves several processes, including reductive amination, etherification, esterification, and carbonatation .
- Results : The incorporation of furan into conjugated systems has shown to improve the properties of these materials .
-
- Application : Furan derivatives are used for the synthesis of epoxy resins . These resins have a wide range of applications in industry due to their high volume production .
- Method : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is done mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) .
- Results : The resulting epoxy resins have been evaluated for their thermal properties .
-
- Application : Furan is used as a key starting material for a variety of applications, including the production of pharmaceuticals, resin, agrochemicals, and lacquers .
- Method : Furan is processed from furfural, an organic compound obtained from biomass feedstock .
- Results : The use of furan as a starting material has helped in the transition towards sustainable development .
特性
IUPAC Name |
1-(furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-2-5-12(13-7-3-8-15-13)14-10-11-6-4-9-16-11;/h2-4,6-9,12,14H,1,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDUIGLXJQVQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CO1)NCC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



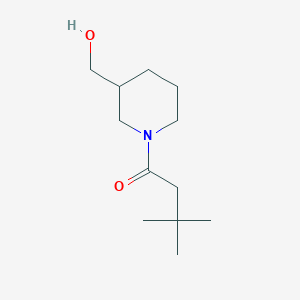

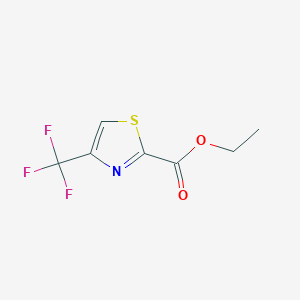
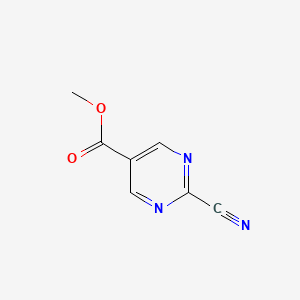
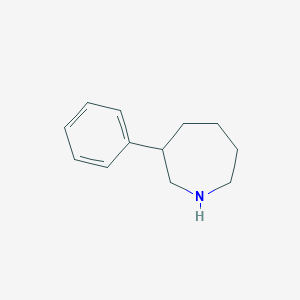
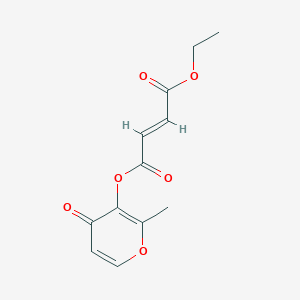
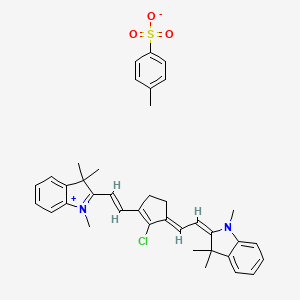
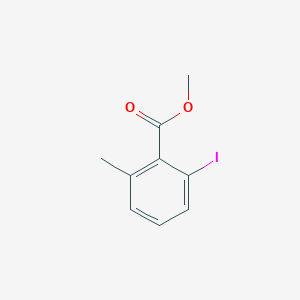
![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)
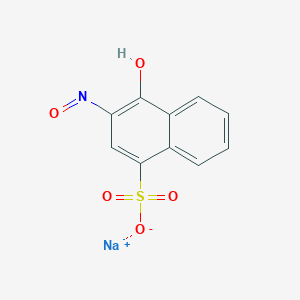
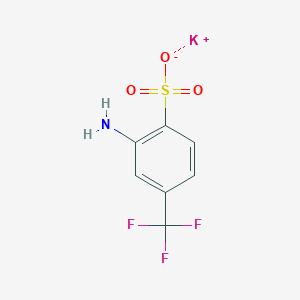
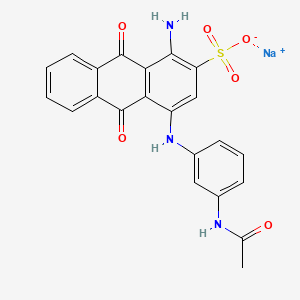
![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)
